1-(Pyridin-4-yl)propane-1,2-diamine
Description
Significance of Vicinal Diamines and Pyridine (B92270) Scaffolds in Organic Synthesis and Coordination Chemistry
In the vast landscape of chemical synthesis, certain structural motifs consistently emerge as being of fundamental importance due to their versatile reactivity and coordinating ability. Among these are vicinal diamines and pyridine-based structures.
Vicinal diamines , which feature two amino groups on adjacent carbon atoms, are crucial building blocks and ligands. Their ability to form stable five-membered chelate rings with metal ions makes them highly effective ligands in coordination chemistry and catalysis. This chelation effect enhances the stability and influences the electronic properties of the resulting metal complexes. In organic synthesis, vicinal diamines are precursors to a wide range of heterocyclic compounds and are integral to many biologically active molecules.
The pyridine scaffold is another cornerstone of modern chemistry. As a heterocyclic aromatic amine, pyridine is a key component in countless pharmaceutical and agrochemical compounds. diva-portal.orghkbu.edu.hk Its nitrogen atom provides a site for coordination with metal ions, making it a ubiquitous ligand in coordination chemistry. tandfonline.comnih.gov Pyridine-containing ligands are valued for their stability, well-understood electronic properties, and the rigid framework they provide, which can be synthetically modified to fine-tune the steric and electronic environment of a metal center. tandfonline.com The combination of a pyridine ring with other donor groups creates polydentate ligands capable of forming highly stable and catalytically active metal complexes. researchgate.netrsc.org
Overview of Chiral Diamines as Versatile Building Blocks and Ligands
When a diamine possesses stereocenters, it becomes a chiral diamine , a class of compounds of immense value in asymmetric catalysis. The ability to synthesize molecules with a specific three-dimensional arrangement (enantioselectivity) is critical in the pharmaceutical industry, where often only one enantiomer of a drug is effective.
Chiral diamines are among the most successful and widely used ligands for inducing enantioselectivity in metal-catalyzed reactions. tandfonline.comnih.gov They can be incorporated into catalysts for a variety of transformations, including hydrogenations, alkylations, and cyclizations. tandfonline.com The synthesis of enantiomerically pure chiral diamines is an active area of research, with various strategies developed to access these valuable molecules. These ligands can be systematically modified to create libraries of catalysts, allowing for the rapid screening and optimization of reaction conditions for a desired asymmetric transformation. The defined stereochemistry of the diamine ligand creates a chiral environment around the metal center, which directs the approach of the substrate and leads to the preferential formation of one enantiomeric product.
Research Landscape of 1-(Pyridin-4-yl)propane-1,2-diamine within Advanced Chemical Disciplines
As noted previously, there is no specific research literature available for the compound This compound . Consequently, a discussion of its research landscape, including detailed findings or data tables, cannot be provided. The potential of such a molecule remains hypothetical until it is synthesized and characterized in a research setting.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-pyridin-4-ylpropane-1,2-diamine |
InChI |
InChI=1S/C8H13N3/c1-6(9)8(10)7-2-4-11-5-3-7/h2-6,8H,9-10H2,1H3 |
InChI Key |
TZLYXONSYYOYLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=NC=C1)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control for 1 Pyridin 4 Yl Propane 1,2 Diamine
Retrosynthetic Analysis and Key Precursors for 1-(Pyridin-4-yl)propane-1,2-diamine
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net For this compound, the primary disconnections involve the two carbon-nitrogen bonds of the diamine functionality.
A logical retrosynthetic approach would disconnect the C-N bonds, leading to a dicarbonyl compound or a related precursor. One key disconnection strategy for 1,2-diamines involves an α-amino ketone or an α-hydroxy ketone. For instance, a disconnection of the C1-N bond could lead to an α-amino ketone precursor, which could be synthesized from a corresponding α-bromoketone and an amine. Subsequent reductive amination of the ketone would then install the second amino group.
Another retrosynthetic pathway could involve the disconnection of both C-N bonds simultaneously, suggesting a precursor like 1-(pyridin-4-yl)propane-1,2-dione. This diketone could then be subjected to a double reductive amination to yield the target diamine. However, the synthesis and selective diamination of such a diketone could be challenging.
A more practical approach often starts with a precursor already containing one of the amino groups or a functional group that can be easily converted to an amine. A key precursor for the synthesis of this compound is 1-(pyridin-4-yl)-1-propanone. This ketone can be subjected to various reactions to introduce the two amino groups. Another viable precursor is 4-pyridinecarboxaldehyde, which can undergo reactions to build the three-carbon chain with the desired functionalities.
Classical and Modern Synthetic Routes
A variety of synthetic methods can be employed to construct this compound, ranging from classical multi-step sequences to more modern, efficient protocols.
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This strategy is highly applicable to the synthesis of this compound, typically starting from an appropriate ketone or aldehyde precursor.
One common pathway begins with 1-(pyridin-4-yl)-1-propanone. The synthesis can proceed through the formation of an intermediate oxime or imine, followed by reduction. For example, the ketone can be reacted with hydroxylamine (B1172632) to form an oxime. Subsequent reduction of the oxime, often with a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would yield the corresponding amine. However, this only installs one of the two required amino groups.
To introduce the second amino group, a strategy involving an α-haloketone can be employed. Bromination of 1-(pyridin-4-yl)-1-propanone at the α-position would yield 2-bromo-1-(pyridin-4-yl)-1-propanone. This α-bromoketone can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to introduce the first amino group. The resulting α-aminoketone can then be subjected to reductive amination to install the second amino group. A variety of reducing agents can be used for this step, including sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.com
Direct Amination Strategies
Direct amination strategies aim to introduce the amino groups in a more direct fashion, potentially reducing the number of synthetic steps. organic-chemistry.org One such approach could involve the dihydroxylation of a suitable alkene precursor, followed by a double Mitsunobu reaction with an amine source. However, the synthesis of the required (E/Z)-1-(pyridin-4-yl)-1-propene and the stereochemical control of the dihydroxylation and subsequent double substitution can be challenging.
Another direct amination approach could utilize aziridines as key intermediates. The reaction of 1-(pyridin-4-yl)prop-2-en-1-ol (B12439956) with an aminating agent could lead to an aziridine (B145994) intermediate. Subsequent ring-opening of the aziridine with an amine nucleophile would then yield the desired 1,2-diamine. The regioselectivity of the aziridine ring-opening would be a critical factor in this approach.
Multi-Step Synthesis Protocols and Yield Optimization
A plausible synthetic route starting from 4-cyanopyridine (B195900) could involve:
Grignard Reaction: Reaction of 4-cyanopyridine with ethylmagnesium bromide to yield 1-(pyridin-4-yl)-1-propanone.
α-Halogenation: Bromination of the ketone at the α-position to give 2-bromo-1-(pyridin-4-yl)-1-propanone.
Nucleophilic Substitution: Reaction of the α-bromoketone with an amine source, for example, ammonia or benzylamine, to introduce the first amino group. Using a protected amine might be necessary to avoid side reactions.
Reductive Amination: Conversion of the ketone functionality of the resulting α-aminoketone to the second amino group via reductive amination.
Deprotection (if necessary): Removal of any protecting groups to yield the final product.
Yield optimization for such a multi-step synthesis involves a systematic study of reaction conditions for each step, including solvent, temperature, reaction time, and the choice of reagents. trine.edu For instance, in the Grignard reaction, the choice of solvent and the rate of addition of the Grignard reagent can significantly impact the yield and minimize the formation of byproducts. Similarly, in the reductive amination step, the choice of reducing agent and the pH of the reaction medium are crucial for achieving high conversion and selectivity.
| Step | Reaction | Key Reagents | Potential for Optimization |
| 1 | Grignard Reaction | 4-cyanopyridine, Ethylmagnesium bromide | Solvent, Temperature, Rate of addition |
| 2 | α-Halogenation | 1-(pyridin-4-yl)-1-propanone, Bromine | Solvent, Catalyst (e.g., HBr) |
| 3 | Nucleophilic Substitution | 2-bromo-1-(pyridin-4-yl)-1-propanone, Amine | Amine source, Solvent, Temperature |
| 4 | Reductive Amination | α-aminoketone, Reducing agent (e.g., NaBH3CN) | Reducing agent, pH, Temperature |
| 5 | Deprotection | Protected diamine | Deprotection agent, Reaction conditions |
Stereoselective Synthesis of Enantiopure this compound
The presence of two stereocenters in this compound means that it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of a single, enantiomerically pure isomer is often crucial for applications in medicinal chemistry and materials science. This requires the use of stereoselective synthetic methods.
Chiral Auxiliary Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.netnih.gov After the desired stereocenter(s) have been established, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of the amine installation. For example, a chiral oxazolidinone auxiliary could be acylated with a derivative of 4-pyridinecarboxylic acid. The resulting chiral imide could then undergo a stereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated derivative, followed by reduction and cleavage of the auxiliary.
A more direct approach could involve the use of a chiral auxiliary in a stereoselective reductive amination. For instance, an α-keto acid precursor could be reacted with a chiral amine auxiliary to form a chiral imine. Subsequent diastereoselective reduction of this imine would establish one of the stereocenters. The second amino group could then be introduced in a subsequent step, potentially with stereochemical control influenced by the first stereocenter.
| Chiral Auxiliary Approach | Description | Key Steps |
| Evans' Asymmetric Aldol (B89426) Reaction | An enolate derived from a chiral oxazolidinone adds to 4-pyridinecarboxaldehyde. | 1. Formation of a chiral N-acyloxazolidinone. 2. Diastereoselective aldol reaction. 3. Conversion of the resulting alcohol and carbonyl to amines. 4. Cleavage of the chiral auxiliary. |
| Asymmetric Hydrogenation | Asymmetric hydrogenation of a suitable enamine or imine precursor using a chiral catalyst. | 1. Synthesis of an enamine or imine precursor. 2. Asymmetric hydrogenation with a chiral transition metal catalyst (e.g., Rhodium or Ruthenium based). 3. Conversion of the resulting amine to the diamine. |
| Chiral Amine Directed Reduction | Use of a chiral amine as a reagent or catalyst to direct the stereoselective reduction of a ketone. | 1. Formation of a chiral iminium ion intermediate. 2. Diastereoselective reduction. 3. Introduction of the second amino group. |
The choice of the specific chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity in these approaches. The development of efficient and highly stereoselective methods for the synthesis of enantiopure this compound remains an active area of research.
Asymmetric Catalysis in C-N Bond Formation
The stereoselective formation of carbon-nitrogen bonds is a cornerstone of modern asymmetric synthesis. For a molecule like this compound, several catalytic approaches can be envisioned to control the stereochemistry at the two chiral centers.
One plausible strategy involves the asymmetric hydrogenation of a suitably substituted enamine or imine precursor . This approach is widely used for the synthesis of chiral amines. For instance, a prochiral enamine precursor to the target diamine could be synthesized and then subjected to hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands (e.g., BINAP, TangPhos). The choice of ligand is critical for achieving high enantioselectivity. The reaction conditions, including solvent, pressure, and temperature, would need to be optimized to maximize both conversion and stereocontrol. The presence of the pyridine (B92270) ring can influence the catalytic activity, sometimes requiring specific catalyst systems developed for N-heteroaromatic substrates. wikipedia.orgrsc.org
Another powerful method is the diastereoselective reduction of a chiral N-sulfinyl imine . This approach, pioneered by Davis, involves the condensation of a ketone precursor, 1-(pyridin-4-yl)propan-1-one, with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide). The resulting N-sulfinyl imine can then be reduced using a hydride source. The chiral auxiliary directs the hydride attack to one face of the C=N bond, leading to the formation of one diastereomer in excess. Subsequent removal of the sulfinyl group under acidic conditions yields the chiral amine. While this method primarily establishes one stereocenter, it can be adapted for the synthesis of 1,2-diamines.
The asymmetric Mannich reaction represents another viable pathway. A three-component reaction involving a pyridine-4-carboxaldehyde, an appropriate amine, and a ketone enolate or its equivalent, catalyzed by a chiral organocatalyst (like proline and its derivatives) or a metal complex, can generate a β-amino ketone precursor with high enantioselectivity. researchgate.netmonash.eduresearchgate.netrsc.orgorganic-chemistry.org This intermediate can then be converted to the vicinal diamine through subsequent stereoselective amination and reduction steps. The regioselectivity of such reactions can be dependent on the protecting groups used on the amino ketone. acs.org
Finally, the ring-opening of chiral aziridines is a well-established method for accessing 1,2-diamines. rsc.org A chiral aziridine derived from a pyridyl-substituted precursor could be opened with an amine nucleophile. The stereochemistry of the starting aziridine dictates the stereochemistry of the resulting diamine. This method offers a high degree of stereochemical control.
Table 1: Potential Asymmetric Catalytic Methods for this compound
| Method | Precursor | Catalyst/Reagent | Key Transformation | Stereochemical Control |
| Asymmetric Hydrogenation | Prochiral Enamine | Chiral Rh or Ir-phosphine complex (e.g., Rh-TangPhos) | C=C Hydrogenation | Ligand-controlled facial selectivity |
| Diastereoselective Reduction | 1-(pyridin-4-yl)propan-1-one | Chiral N-sulfinamide, then reducing agent | C=N Reduction | Substrate-controlled diastereoselectivity |
| Asymmetric Mannich Reaction | Pyridine-4-carboxaldehyde, amine, ketone | Chiral organocatalyst or metal complex | C-C and C-N bond formation | Catalyst-controlled enantioselectivity |
| Aziridine Ring-Opening | Chiral Pyridyl-aziridine | Amine nucleophile | C-N bond formation | Substrate-controlled stereospecificity |
Enzymatic or Biocatalytic Synthesis Routes
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.
A promising biocatalytic approach for this compound is the enzymatic desymmetrization of a meso-diamine precursor . If a meso-1,2-diaminopropane with a pyridin-4-yl substituent at the central carbon could be synthesized, a lipase (B570770) could be used to selectively acylate one of the two enantiotopic amino groups. nih.gov This would yield a mono-acylated product with high enantiomeric excess, which can then be deprotected to afford the chiral diamine. The choice of enzyme, acylating agent, and solvent is crucial for the success of this strategy.
Another potential route involves the use of transaminases (TAs) . A suitable β-amino ketone precursor could be subjected to asymmetric amination using a chiral TA. These enzymes can install an amino group with high enantioselectivity, leading to a chiral β-amino amine, which is the target diamine. This would require screening a library of TAs to find one with the desired activity and selectivity for the specific substrate.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the synthetic intermediates and the final this compound is critical to obtain the desired product in high purity and enantiomeric excess. Given the polar and basic nature of the target compound, specific techniques are required.
For non-chiral intermediates and the final racemic product , standard purification methods such as column chromatography on silica (B1680970) gel or alumina (B75360) can be employed. The polarity of the eluent would need to be carefully adjusted to achieve good separation. Due to the basicity of the pyridine and amino groups, it may be necessary to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to prevent tailing on the column. Alternatively, acidic extraction can be used to separate the basic product from non-basic impurities. For instance, extraction with a dilute aqueous acid (e.g., HCl) would transfer the diamine into the aqueous phase, which can then be basified and re-extracted with an organic solvent.
For the separation of enantiomers (chiral resolution) , two primary methods are widely used:
Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic diamine with a chiral acid (a resolving agent), such as tartaric acid, mandelic acid, or camphorsulfonic acid. acs.orgunchainedlabs.comucl.ac.uk This reaction forms a pair of diastereomeric salts which have different physical properties, including solubility. By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be selectively precipitated. The salt is then collected by filtration, and the chiral diamine is liberated by treatment with a base. The success of this method depends heavily on the choice of the resolving agent and the crystallization conditions.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. acs.orghep.com.cnresearchgate.net The separation is achieved on a chiral stationary phase (CSP). For a polar, basic compound like this compound, polysaccharide-based CSPs (e.g., Chiralcel OD, OJ, or AD) are often effective. The mobile phase typically consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), often with a basic additive (such as diethylamine (B46881) or triethylamine) to improve peak shape and resolution.
Table 2: Purification and Isolation Techniques
| Technique | Purpose | Key Considerations |
| Column Chromatography | Purification of intermediates and racemic product | Use of basic modifiers (e.g., triethylamine) in the eluent to prevent tailing. |
| Acid-Base Extraction | Separation from non-basic impurities | Choice of acid and base for extraction and liberation of the free amine. |
| Diastereomeric Salt Crystallization | Chiral resolution | Selection of an appropriate chiral resolving agent and crystallization solvent. |
| Chiral HPLC | Analytical and preparative separation of enantiomers | Choice of chiral stationary phase (e.g., polysaccharide-based) and mobile phase composition. |
Advanced Structural Elucidation and Spectroscopic Characterization of 1 Pyridin 4 Yl Propane 1,2 Diamine and Its Adducts
Single-Crystal X-ray Diffraction Analysis
To date, no single-crystal X-ray diffraction data has been published for 1-(Pyridin-4-yl)propane-1,2-diamine. This technique is the definitive method for determining the solid-state structure of a crystalline compound.
Determination of Molecular Conformation and Torsion Angles
A crystallographic study would precisely determine the bond lengths, bond angles, and, crucially, the torsion angles within the molecule. This would reveal the conformation of the propanediamine chain and the spatial orientation of the pyridine (B92270) ring relative to the diamine backbone. For instance, in related structures like propane-1,3-diaminium bis(pyridine-4-carboxylate) monohydrate, a fully extended all-trans zigzag conformation has been observed, with a characteristic N/C/C/C torsion angle of 167.57 (13)°. docbrown.info For this compound, the key torsion angles of interest would be C(α)-C(β)-N(1)-C(2) and N(1)-C(2)-C(3)-N(2), which would define the molecule's three-dimensional shape.
Crystal Packing and Supramolecular Assembly
The combination of hydrogen bonds and other intermolecular forces dictates how the molecules arrange themselves into a crystal lattice. A diffraction study would elucidate this supramolecular assembly, showing how individual molecules recognize each other to form chains, sheets, or more complex three-dimensional architectures. docbrown.info
Solution-State Spectroscopic Investigations
Spectroscopic studies in solution provide information about a molecule's structure and dynamic behavior, which can differ from its solid-state conformation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
High-resolution ¹H and ¹³C NMR spectroscopy are essential tools for confirming the chemical structure of this compound in solution.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, the methine proton, the methylene (B1212753) protons, and the amine protons. The chemical shifts (δ) and coupling constants (J) would provide detailed information about the electronic environment and connectivity of the atoms. For example, protons on the pyridine ring typically appear in the δ 7.0-8.5 ppm region.
¹³C NMR: The carbon NMR spectrum would show the number of chemically non-equivalent carbon atoms. The chemical shifts would help assign the carbons of the pyridine ring and the aliphatic propane (B168953) chain.
Advanced NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons, aiding in unambiguous assignment. These techniques are also powerful for studying conformational dynamics and hydrogen bonding in solution.
Currently, no specific NMR data has been published for this compound.
Advanced Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Metal Coordination Fingerprinting
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.
FT-IR Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic N-H stretching vibrations for the amine groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aliphatic and aromatic parts, and C=N/C=C stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The pyridine ring breathing modes, which are typically strong in Raman spectra, would be particularly informative. Upon coordination to a metal ion, shifts in the positions of the pyridine ring and amine group vibrations in both FT-IR and Raman spectra would provide direct evidence of complex formation and identify the coordinating atoms.
As with other analytical data, specific FT-IR and Raman spectra for this compound are not available in the literature.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to probe the electronic structure of molecules. For this compound and its adducts, these techniques would provide insights into the electronic transitions associated with the pyridine ring and the influence of the diamine substituent and any coordinated species.
In the case of pyridine and its derivatives, UV-Vis spectra typically exhibit bands corresponding to π → π* and n → π* transitions of the aromatic ring. The interaction of pyridine with different chemical environments, such as protonation or coordination to a metal center in an adduct, can lead to significant shifts in these absorption bands. For instance, the formation of a pyridinium (B92312) ion or a metal-pyridine bond generally results in a blue shift (a shift to shorter wavelengths) of the n → π* transition.
While specific experimental data for this compound is not available, a hypothetical UV-Vis spectrum in a non-polar solvent would be expected to show characteristic pyridine absorptions. Upon formation of an adduct, such as a metal complex, changes in the spectrum would be anticipated, indicating coordination.
Similarly, the fluorescence properties of pyridine derivatives can be influenced by substituents and their environment. Some pyridine compounds are known to be fluorescent, and the formation of adducts can either enhance or quench this fluorescence, providing further information about the electronic interactions at play.
Interactive Data Table: Expected Electronic Absorption Data
Since experimental data is not available, the following table is a hypothetical representation of what might be observed for this compound and a generic adduct in a solvent like methanol. The values are illustrative and based on general principles of UV-Vis spectroscopy for similar compounds.
| Compound | Solvent | λmax (nm) (π → π) | λmax (nm) (n → π) | Molar Absorptivity (ε) |
| This compound | Methanol | ~250-260 | ~270-280 | Not Available |
| Adduct of this compound | Methanol | Shifted | Shifted/Quenched | Not Available |
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₈H₁₃N₃), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high precision, thereby validating the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the propane chain and the loss of amine groups. The pyridinylmethyl cation would likely be a prominent fragment. In the case of its adducts, mass spectrometry would help to determine the stoichiometry of the ligand-to-adduct ratio.
Interactive Data Table: Expected Mass Spectrometry Data
The following table outlines the expected mass spectrometric data for the parent compound.
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | Major Fragment Ions (Expected) |
| This compound | ESI+ | 152.1182 | Fragments corresponding to loss of NH₂, CH₃, and cleavage of the propane chain |
Elemental Analysis for Stoichiometric Validation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound and for establishing the stoichiometry of its adducts.
For this compound (C₈H₁₃N₃), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and identity of the compound.
Interactive Data Table: Theoretical Elemental Analysis Data
This table presents the calculated elemental composition for this compound.
| Compound | Element | Theoretical Percentage (%) |
| This compound | Carbon (C) | 63.54 |
| (C₈H₁₃N₃) | Hydrogen (H) | 8.67 |
| Nitrogen (N) | 27.79 |
Coordination Chemistry of 1 Pyridin 4 Yl Propane 1,2 Diamine As a Ligand
Ligand Design Principles and Coordination Modes: A Realm of Possibility
The structural features of 1-(Pyridin-4-yl)propane-1,2-diamine suggest intriguing possibilities for its role as a ligand in coordination chemistry. The presence of a pyridine (B92270) ring and a diamine moiety offers multiple potential binding sites for metal ions.
Bidentate vs. Tridentate Chelation Potential (N,N-diamine vs. N,N,N-pyridine-diamine)
Theoretically, this compound possesses the potential to act as both a bidentate and a tridentate ligand. The two nitrogen atoms of the propane-1,2-diamine unit can form a stable five-membered chelate ring with a metal center, a common coordination mode for 1,2-diamines. This would classify it as a bidentate N,N-donor ligand.
Alternatively, the nitrogen atom of the pyridine ring could also participate in coordination, leading to tridentate N,N,N-chelation. This would involve the formation of one five-membered and one larger, typically less stable, seven-membered chelate ring. The propensity for tridentate versus bidentate coordination would likely depend on several factors, including the nature of the metal ion (its size, preferred coordination number, and electronic properties), the reaction conditions, and the presence of competing ligands. For analogous pyridyl-diamine ligands, both bidentate and tridentate coordination have been observed, often dictated by the steric and electronic environment of the metal center. csbsju.edulibretexts.org
Chiral Coordination Environment Induction
The presence of a chiral center at the C2 position of the propane (B168953) backbone in this compound is a significant feature. When this chiral ligand coordinates to a metal ion, it has the potential to induce a chiral environment around the metal center. This is a well-established principle in coordination chemistry, where chiral ligands are used to synthesize enantiomerically pure metal complexes. Such complexes are of great interest for applications in asymmetric catalysis and chiral recognition. The specific stereochemistry of the resulting metal complex would be influenced by the absolute configuration of the chiral carbon in the ligand.
Synthesis of Metal Complexes Utilizing this compound: An Open Field for Discovery
The synthesis of metal complexes with this compound has not been specifically reported in the scientific literature. However, general synthetic methodologies for analogous pyridyl-diamine complexes can provide a roadmap for future research.
Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Pd(II), Pt(II), Cd(II), Fe(II))
The synthesis of transition metal complexes with pyridyl-diamine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, the reaction of a ligand with metal chlorides, nitrates, or acetates in solvents like ethanol, methanol, or acetonitrile (B52724) often leads to the formation of the desired complex. avinuty.ac.innih.gov
Based on studies of similar ligands, one could anticipate the formation of various coordination geometries. For example, with Cu(II) and Ni(II), square planar or octahedral complexes are common, while Co(II) can form tetrahedral or octahedral complexes. avinuty.ac.innih.gov Palladium(II) and Platinum(II) typically form square planar complexes. nih.govresearchgate.net The synthesis of a cadmium(II) complex with propane-1,2-diamine and pyridine-2,6-dicarboxylic acid has been reported, resulting in a distorted octahedral geometry. nih.gov
Table 1: Hypothetical Transition Metal Complexes of this compound and Their Potential Geometries
| Metal Ion | Potential Complex Formula | Potential Coordination Geometry |
| Cu(II) | [Cu(L)Cl₂], [Cu(L)₂]Cl₂ | Square Planar, Octahedral |
| Ni(II) | [Ni(L)Cl₂], [Ni(L)₃]Cl₂ | Square Planar, Octahedral |
| Co(II) | [Co(L)Cl₂], [Co(L)₃]Cl₂ | Tetrahedral, Octahedral |
| Pd(II) | [Pd(L)Cl₂] | Square Planar |
| Pt(II) | [Pt(L)Cl₂] | Square Planar |
| Cd(II) | [Cd(L)Cl₂] | Tetrahedral, Octahedral |
| Fe(II) | [Fe(L)₂]Cl₂ | Octahedral |
| L = this compound |
Main Group and Lanthanide Metal Complexes
The coordination chemistry of this compound with main group and lanthanide metals is also an unexplored area. The synthesis of such complexes would likely involve the reaction of the ligand with metal salts like chlorides or nitrates in a suitable solvent system. Lanthanide complexes, in particular, are known for their interesting photoluminescent properties, and the incorporation of a chiral pyridyl-diamine ligand could lead to novel materials with unique optical characteristics.
Catalytic Applications of 1 Pyridin 4 Yl Propane 1,2 Diamine Based Metal Complexes
Heterogeneous Catalysis and Supported Systems
Immobilization Strategies of Complexes onto Solid Supports
No information is available on the immobilization of 1-(Pyridin-4-yl)propane-1,2-diamine-based metal complexes onto solid supports.
Application in Membrane Reactors (e.g., Methane Partial Oxidation)
There are no published studies on the application of this compound-based metal complexes in membrane reactors for methane partial oxidation or any other reaction.
Catalyst Reusability and Stability under Reaction Conditions
Without any data on the catalytic applications of these specific complexes, their reusability and stability have not been investigated or reported.
Mechanistic Investigations of Catalytic Cycles
Spectroscopic Monitoring of Intermediates
No mechanistic studies or spectroscopic monitoring of catalytic intermediates involving this compound metal complexes have been documented.
Reaction Kinetics and Rate-Determining Steps
There is no information available regarding the reaction kinetics or the identification of rate-determining steps for any catalytic process involving metal complexes of this compound.
Theoretical and Computational Investigations of 1 Pyridin 4 Yl Propane 1,2 Diamine and Its Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For a molecule like 1-(Pyridin-4-yl)propane-1,2-diamine, DFT would be the primary tool to understand its fundamental chemical properties.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary to identify the various low-energy conformers.
This process would involve systematically rotating the bonds connecting the pyridine (B92270) ring, the propane (B168953) backbone, and the amine groups to explore the potential energy surface of the molecule. The energies of the different conformers would be calculated to identify the global minimum (the most stable conformation) and other low-lying, and therefore populated, conformers. The results of such an analysis would typically be presented in a table listing the relative energies of the stable conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-N) |
|---|---|---|
| 1 | 0.00 | -60° (gauche) |
| 2 | 1.25 | 180° (anti) |
| 3 | 0.85 | 60° (gauche) |
(Note: This table is illustrative and not based on actual experimental or calculated data.)
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can provide detailed information about the distribution of electrons in molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more likely to be reactive.
A computational study would visualize the HOMO and LUMO to see where these orbitals are located on the molecule. For this compound, it is likely that the HOMO would have significant contributions from the lone pairs of the nitrogen atoms in the diamine group, while the LUMO would be primarily located on the electron-deficient pyridine ring.
Table 2: Hypothetical Electronic Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
(Note: This table is illustrative and not based on actual experimental or calculated data.)
Charge Distribution and Electrostatic Potentials
Understanding how charge is distributed across a molecule is essential for predicting its interactions with other molecules. DFT calculations can be used to compute the molecular electrostatic potential (MEP). The MEP is a visual representation of the electrostatic potential on the surface of the molecule.
Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. For this compound, these would be expected around the nitrogen atoms of the pyridine ring and the amine groups. Regions of positive electrostatic potential (typically colored blue) are electron-poor and represent potential electrophilic sites or hydrogen bond donors, such as the hydrogen atoms of the amine groups.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and interactions in a simulated environment, such as in a solvent.
Conformational Flexibility in Solution
MD simulations would be invaluable for understanding the conformational flexibility of this compound in a solvent like water or ethanol. By simulating the molecule over a period of nanoseconds, researchers could observe how it changes its shape and which conformations are most prevalent in solution. This is particularly important for understanding how the molecule might bind to a metal ion or a biological target, as the accessible conformations in solution will determine its binding capabilities.
Ligand-Metal Interaction Dynamics
Given that diamine and pyridine moieties are excellent ligands for metal ions, MD simulations would be a powerful tool to study the dynamics of complex formation between this compound and various metal ions. These simulations could reveal the step-by-step mechanism of how the ligand wraps around the metal ion, the stability of the resulting complex, and the role of the solvent in this process. Such studies are crucial for the rational design of new metal complexes with specific properties, for example, as catalysts or imaging agents.
Reaction Mechanism Elucidation using Computational Methods
Detailed computational studies are a cornerstone for understanding the intricate steps involved in chemical reactions. For this compound, such studies would provide invaluable insights into its formation and its behavior in catalytic processes.
Transition State Characterization for Synthetic Pathways and Catalytic Cycles
Information regarding the transition state geometries, vibrational frequencies, and the nature of the activated complexes for the synthesis of this compound is not available in the reviewed literature. Furthermore, no computational data exists on its role in catalytic cycles, which would involve the characterization of transition states for substrate binding, transformation, and product release.
Energetic Profiles of Key Elementary Steps
The energetic landscapes of chemical reactions, including the relative energies of reactants, intermediates, transition states, and products, are fundamental to understanding reaction feasibility and kinetics. Unfortunately, no reaction coordinate diagrams or tables of calculated activation energies and reaction enthalpies for the elementary steps involving this compound have been published.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules, which aids in their experimental identification and characterization. However, no such predictive studies have been documented for this compound. Consequently, there are no computationally generated data tables for its NMR chemical shifts, IR vibrational frequencies, or UV-Vis electronic transitions.
Ligand Binding Affinity and Chelation Thermodynamics
As a diamine with a pyridine moiety, this compound is expected to act as a chelating ligand, forming stable complexes with metal ions. Computational chemistry provides a means to quantify the thermodynamics of these interactions. A search for data on the ligand binding affinity, including the calculation of binding energies, Gibbs free energy changes, and enthalpy/entropy contributions for the chelation of metal ions by this ligand, yielded no results.
Derivatives and Functionalization Strategies of the 1 Pyridin 4 Yl Propane 1,2 Diamine Scaffold
The 1-(Pyridin-4-yl)propane-1,2-diamine scaffold serves as a versatile platform for chemical modification, enabling the generation of a diverse array of derivatives with tailored properties. The presence of two primary amine groups and a pyridine (B92270) ring offers multiple sites for functionalization. These modifications can be broadly categorized into reactions involving the amine functionalities, derivatization of the pyridine ring, and the synthesis of more complex structures such as Schiff bases and polymers.
Emerging Applications in Materials Science and Non Biological Systems
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bifunctional nature of 1-(Pyridin-4-yl)propane-1,2-diamine, with its pyridyl nitrogen and two amine groups, makes it an excellent candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs). The pyridine (B92270) ring acts as a classic N-donor ligand, while the diamine can either coordinate to metals or participate in hydrogen bonding to direct the supramolecular structure.
Design and Synthesis of Porous Materials
The synthesis of porous materials like MOFs relies on the self-assembly of metal ions or clusters with organic ligands. universityofgalway.iersc.org Ligands containing pyridyl groups are widely used due to their ability to form stable coordination bonds with a variety of metal centers. nih.govacs.org The simultaneous presence of poly-carboxylic acids and pyridyl-containing ligands can lead to the formation of novel mixed-ligand MOFs with unique topologies and properties. universityofgalway.ied-nb.info
For instance, the reaction of metal salts like Zn(II) or Cd(II) with ligands such as 1,3-bis(4-pyridyl)propane (a structural analogue of the title compound) and dicarboxylates has led to the formation of three-dimensional, interpenetrating frameworks. rsc.org In these structures, the flexible propane (B168953) chain of the pyridyl ligand plays a crucial role in defining the final architecture. rsc.org The use of templates, such as amino-alcohols, can further influence the structural outcome, leading to diverse network topologies. rsc.org The design principle involves selecting ligands with specific geometries and functionalities to control the pore size, shape, and chemical environment of the resulting framework. researchgate.net The propane-1,2-diamine moiety in this compound offers additional coordination sites and the potential for chiral induction within the porous material, an area of growing interest for applications in enantioselective processes.
Table 1: Examples of Coordination Polymers and MOFs with Related Pyridyl Ligands
| Compound/Ligand | Metal Ion(s) | Resulting Structure | Key Feature | Reference |
|---|---|---|---|---|
| 1,3-bis(4-pyridyl)propane (bpp) & 3,3′-diphenyldicarboxylic acid | Zn(II), Cd(II) | 3D interpenetrating diamondoid framework | Luminescent properties, helical structures | rsc.org |
| Pyridine-2,6-dimethanol (H2pdm) & Benzene-1,4-dicarboxylic acid | Zn(II), Mn(II) | 2D square lattice (sql) or 3D primitive cubic (pcu) topology | Mixed-ligand MOF with trinuclear secondary building units | d-nb.info |
| 4-hydroxypyridine-2,6-dicarboxylic acid (H3CAM) | Nd(III), Gd(III), Dy(III), Er(III) | 2D coordination polymers with a (4,4) grid | Hydroxyl groups participate in coordination | nih.gov |
| 1,3-bis(4-pyridyl)propane (bpp) | Zn(II) | 1D chain and 2D layer-like structures | Shows second-harmonic generation (SHG) activity | researchgate.netpolyu.edu.hk |
Gas Adsorption and Separation Properties
MOFs are renowned for their exceptionally high porosity and tunable structures, making them prime candidates for gas storage and separation. researchgate.net The precise engineering of pore size and surface chemistry is critical for selective gas adsorption. Pyridyl-functionalized MOFs have demonstrated significant potential in this area. royalsocietypublishing.orgrsc.org
For example, a zirconium-based MOF decorated with pyridine groups (Py-UiO-66) showed excellent chemical stability and selective adsorption of C2H2 and CO2 over CH4. nih.gov The uncoordinated Lewis basic pyridine sites within the pores are credited with enhancing the affinity for CO2. nih.gov Similarly, indium-based MOFs constructed with pyridine-carboxylate linkers have shown the ability to separate C2H2/CH4, CO2/CH4, and C2H2/CO2. rsc.org While the maximum uptake of gases like CO2 in some pyridyl-isophthalate MOFs may be modest compared to leading materials, the isosteric heat of adsorption (Qst) can indicate strong interactions between the gas molecules and the framework. royalsocietypublishing.org For one such copper-based MOF, the Qst for CO2 was determined to be 25.5 kJ mol⁻¹, indicating favorable interactions. royalsocietypublishing.org The incorporation of this compound as a ligand could introduce basic amine groups into the pore environment, further enhancing the selective capture of acidic gases like CO2.
Table 2: Gas Adsorption Data for Representative Pyridyl-Based MOFs
| MOF Name/Type | Gas Adsorbed | Adsorption Capacity | Selectivity | Isosteric Heat of Adsorption (Qst) | Reference |
|---|---|---|---|---|---|
| Py-UiO-66 | CO2, C2H2 | High | Selective for CO2 and C2H2 over CH4 | Not specified | nih.gov |
| In-MOF (pyridinyl carboxylate) | C2H2, CO2 | Good | Potential for C2H2/CH4, CO2/CH4, C2H2/CO2 separation | Not specified | rsc.org |
| Cu(II) pyridyl-isophthalate | CO2 | Low compared to top performers | Not specified | 25.5 kJ mol⁻¹ | royalsocietypublishing.org |
| MOF-177 | H2, N2, O2 | ~0.62 wt % H2 @ 298 K, 10 MPa | O2/N2 selectivity of ~1.8 | -11.3 to -5.8 kJ/mol for H2 | acs.org |
Application in Functional Materials
The electronic and coordination properties of the pyridyl and diamine groups enable the use of this compound in the creation of various functional materials beyond porous frameworks.
Sensing Materials (excluding biosensors)
Fluorescent chemosensors are a significant class of functional materials, and pyridine derivatives are frequently used as the core fluorophore or the analyte recognition site. researchgate.netmdpi.com The nitrogen atom of the pyridine ring can act as a binding site for metal ions or participate in hydrogen bonding with anions, leading to a detectable change in the material's photophysical properties, such as fluorescence quenching or enhancement. mdpi.comresearchgate.net
For instance, certain pyridine derivatives have been synthesized to act as fluorescent sensors for toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ in aqueous environments. mdpi.com The binding of the metal ion to the pyridine nitrogen alters the electronic state of the molecule, causing a distinct fluorescent response. mdpi.com In another example, pyridine-based fluorophores have been developed as optical sensors for detecting benzene (B151609) and fuel adulteration in gasoline through fluorescence quenching mechanisms. mdpi.com The compound 4-(pyrrol-1-yl)pyridine, which shares the pyridin-4-yl moiety, has been shown to act as a highly selective and sensitive colorimetric sensor for nitrite (B80452) anions in aqueous solutions, a process driven by changes in supramolecular aggregation upon anion binding. acs.org The integration of this compound into polymeric or molecular sensors could provide multiple binding sites (pyridyl and amine nitrogens) for enhanced selectivity and sensitivity toward specific analytes.
Optoelectronic Materials
Coordination polymers based on 1,3-bis(4-pyridyl)propane have been found to exhibit luminescence, a property that is highly dependent on the metal center and the ligand conformation. rsc.org A zinc-based MOF with this ligand was shown to be a potential fluorescent probe for detecting benzaldehyde. rsc.org Furthermore, some Zn(II) coordination polymers with 1,3-bis(4-pyridyl)propane are active for second-harmonic generation (SHG), a nonlinear optical property. researchgate.net Theoretical studies on helical oligomers containing pyridine units suggest that their electronic absorption spectra can be tuned by altering the length of the oligomer chain. rsc.org The combination of the electronically active pyridine ring and the flexible, potentially chiral diamine linker in this compound could be exploited to create novel materials with tailored photoluminescent, electrochromic, or chiroptical properties. frontiersin.orgrsc.org
Role as a Chemical Synthesis Intermediate for Advanced Organic Compounds
Beyond its direct use in materials, this compound is a valuable intermediate in organic synthesis. The propane-1,2-diamine backbone is a common building block for creating more complex molecules. wikipedia.orgnih.govwikipedia.org
The two primary amine groups are nucleophilic and can readily react with various electrophiles. A key application of 1,2-diaminopropane (B80664) is in the synthesis of salen-type ligands through condensation with salicylaldehyde (B1680747) derivatives. wikipedia.orgsigmaaldrich.com These salen ligands form stable complexes with a wide range of metals and are used extensively in catalysis. Similarly, the diamine can undergo reductive amination with aldehydes or ketones to produce more complex diamines, which are themselves precursors to heterocyclic compounds. researchgate.net The synthesis of 1,2-diaminopropane itself can be achieved through methods like the ammonolysis of 1,2-dichloropropane (B32752) or the reaction of isopropanolamine with ammonia (B1221849) over a catalyst. wikipedia.orggoogle.comgoogle.com The presence of the pyridin-4-yl group adds another layer of functionality, allowing for subsequent reactions such as N-alkylation or the formation of pyridinium (B92312) salts, further expanding the synthetic utility of this compound.
Corrosion Inhibition Studies
While specific corrosion inhibition studies on this compound are not available in the current literature, the potential of this compound as a corrosion inhibitor can be inferred from research on structurally similar pyridine derivatives. Compounds containing pyridine rings, especially those with additional heteroatoms like nitrogen in amine or imine groups, are well-regarded as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. rsc.orgnih.gov The presence of lone pair electrons on nitrogen atoms and the π-electrons of the pyridine ring facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents. researchgate.net
Research into pyridine-based Schiff bases and other derivatives has consistently shown that these molecules can significantly reduce the corrosion rate of mild steel in hydrochloric acid solutions. rsc.orgresearchgate.net The inhibition efficiency is generally observed to increase with the concentration of the inhibitor, which is attributed to greater surface coverage on the metal. mdpi.com
Detailed Research Findings on Structurally Related Compounds
Studies on pyridine derivatives, such as pyridine Schiff bases, have demonstrated their efficacy as corrosion inhibitors. For instance, the investigation of two novel pyridine Schiff base derivatives, 3-pyridinecarboxaldehyde-4-phenyl thiosemicarbazide (B42300) (3-PCPTC) and 4-pyridinecarboxaldehyde-4-phenylthiosemicarbazide (4-PCPTC), revealed good inhibition effects on mild steel in 1.0 M HCl. rsc.orgresearchgate.net The formation of a protective film through the adsorption of these inhibitor molecules on the mild steel surface is a key aspect of their inhibitive action. nih.gov
The adsorption of these pyridine derivatives on the metal surface typically follows the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model suggests the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving the sharing of electrons between the inhibitor molecules and the metal's d-orbitals. nih.gov
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial in elucidating the mechanism of corrosion inhibition. researchgate.net Potentiodynamic polarization studies often classify these pyridine derivatives as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net EIS measurements typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor, confirming the formation of a protective layer at the metal/solution interface. researchgate.netjmaterenvironsci.com
The following tables present data from studies on various pyridine derivatives, which can serve as a reference for the potential performance of this compound as a corrosion inhibitor.
Table 1: Inhibition Efficiency of Various Pyridine Derivatives on Mild Steel in HCl
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO) | 0.0005 | 303 | 96.9 | nih.gov |
| 2,2'-(1,4-phenylenebis(methanylylidene))bis(N-(3-methoxyphenyl)hydrazinecarbothioamide) (PMBMH) | 0.0005 | 303 | 95.7 | mdpi.com |
| 4-(Benzoimidazole-2-yl)pyridine | 0.005 | Not Specified | 93.8 | researchgate.net |
Table 2: Electrochemical Parameters for Pyridine Derivatives in 1 M HCl
| Inhibitor | Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) from EIS | Reference |
| N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine (DHBP) | 0.00001 | - | - | Increases with concentration | researchgate.netdoi.or.kr |
| Propolis Extract | Varied | Increases with concentration | Decreases with concentration | - | jmaterenvironsci.com |
Note: Rct (Charge Transfer Resistance), Cdl (Double Layer Capacitance). Specific values for Rct and Cdl were not always provided in the summarized text but the trend was noted.
The molecular structure of the inhibitor plays a significant role in its effectiveness. The presence of multiple adsorption centers, such as the pyridine nitrogen, and the amino groups in a compound like this compound, would likely lead to strong adsorption on the metal surface, resulting in high inhibition efficiency.
Conclusion and Future Research Directions
Summary of Key Achievements and Current Understanding
The current understanding of 1-(Pyridin-4-yl)propane-1,2-diamine is primarily based on its classification as a chiral vicinal diamine containing a pyridyl group. While specific experimental data on this compound remains scarce in publicly accessible literature, its structural motifs suggest a high potential for applications in asymmetric synthesis and coordination chemistry. The presence of a pyridine (B92270) ring provides a valuable coordination site, and the chiral diamine backbone is a well-established feature in ligands for asymmetric catalysis. sigmaaldrich.comrsc.org The key achievements in the broader field of pyridyl-containing ligands and chiral diamines provide a solid foundation for predicting the utility of this specific molecule. It is recognized as a valuable building block in synthetic and medicinal chemistry.
Unexplored Synthetic Avenues and Methodological Challenges
The synthesis of unsymmetrically substituted chiral vicinal diamines like this compound presents notable challenges. sigmaaldrich.com While general methods for creating chiral diamines exist, achieving high enantioselectivity and scalability for this specific structure requires dedicated investigation. rsc.org
Unexplored Synthetic Avenues:
Asymmetric Hydrogenation: The development of catalytic asymmetric hydrogenation of a suitable imine or enamine precursor could provide a direct and efficient route.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the diamine framework is another promising, yet unexplored, avenue.
Flow Chemistry: Continuous flow technologies could offer improved reaction efficiency, safety, and scalability, addressing some of the production cost challenges associated with chiral drug synthesis. scirea.org
Methodological Challenges:
Stereocontrol: Achieving high diastereoselectivity and enantioselectivity is a primary hurdle.
Purification: Separation of stereoisomers can be a complex and costly process.
Cost of Catalysts: The expense of chiral catalysts and auxiliaries can be a significant barrier to large-scale synthesis. scirea.org
A summary of potential synthetic challenges is presented in the table below:
| Challenge | Description | Potential Mitigation Strategies |
| Stereoselectivity | Controlling the formation of the desired stereoisomer. | Development of highly selective catalysts, optimization of reaction conditions. scirea.org |
| Substrate Conversion | Achieving high yields of the target compound. | Catalyst screening, process optimization. scirea.org |
| Catalyst Selection | Identifying an efficient and cost-effective catalyst. | High-throughput screening, development of novel catalytic systems. sigmaaldrich.com |
| Production Cost | High cost associated with chiral synthesis. | Use of efficient and recyclable catalysts, implementation of flow chemistry. scirea.org |
Potential for Novel Coordination Complex Design and Catalytic Systems
The bifunctional nature of this compound, with its pyridine nitrogen and two amine groups, makes it an excellent candidate for the design of novel coordination complexes. The denticity and coordination modes of such ligands can be versatile, leading to a variety of metal-organic architectures. nih.govresearchgate.net
The resulting metal complexes are expected to be active in various catalytic transformations. Palladium(II) complexes with pyridine-based ligands, for example, have shown significant utility as precatalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.org The electronic properties of the pyridine ligand can be tuned to influence the catalytic activity of the metal center. nih.gov Iron(II) complexes with chiral (pyridyl)imine ligands have also been explored as catalysts in asymmetric transfer hydrogenation of ketones. researchgate.net
The potential catalytic applications are summarized below:
| Catalytic Reaction | Metal Center | Rationale |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Chiral diamine ligands are well-established for this transformation. |
| Cross-Coupling Reactions | Palladium | Pyridine ligands are known to form effective precatalysts. nih.govacs.org |
| Knoevenagel Condensation | Copper, Cobalt | Coordination polymers with pyridyl linkers have shown catalytic activity. nih.gov |
| Transfer Hydrogenation | Iron, Ruthenium | Chiral pyridyl-containing ligands can induce enantioselectivity. researchgate.net |
Opportunities in Advanced Materials Science and Engineering
In the realm of materials science, this compound is a promising linker for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govnih.gov The flexible propane (B168953) backbone combined with the directional coordination of the pyridine ring can lead to diverse and potentially porous structures. rsc.org
Potential Applications in Materials Science:
Gas Storage and Separation: The pores of MOFs constructed with this linker could be tailored for selective gas adsorption.
Luminescent Materials: Coordination polymers incorporating pyridyl ligands can exhibit interesting photoluminescent properties. researchgate.net
Electrochromic Devices: Pyridyl-based coordination polymers are promising materials for energy-efficient electrochromic applications due to their tunable optical and electrochemical properties. frontiersin.orgacs.org
Heterogeneous Catalysis: MOFs can serve as platforms for single-site catalysts, where the metal nodes or functionalized linkers act as active centers. rsc.org The introduction of this chiral diamine could lead to enantioselective heterogeneous catalysts.
The design of functional materials could be guided by the principles observed in other pyridyl-based coordination networks, where factors like the choice of metal ion and co-ligands influence the final architecture and properties. researchgate.netrsc.org
Interdisciplinary Research Outlook
The future of this compound research lies at the intersection of several scientific disciplines.
Organic and Medicinal Chemistry: Further development of synthetic routes and exploration of its derivatives as potential therapeutic agents. The structural similarity to other biologically active diamines suggests potential for drug discovery.
Inorganic and Organometallic Chemistry: In-depth studies of its coordination chemistry with a wide range of transition metals to create novel catalysts and functional complexes. researchgate.netornl.gov
Materials Science and Engineering: Systematic investigation of its use as a building block for MOFs, coordination polymers, and other advanced materials with tailored properties. nih.gov
Computational Chemistry: Theoretical studies can play a crucial role in predicting the structures and properties of its coordination complexes and guiding the design of new materials and catalysts.
Collaboration between these fields will be essential to fully unlock the potential of this versatile chemical compound. The development of a robust synthetic methodology will pave the way for its broader application in catalysis and materials science, leading to new technologies and a deeper fundamental understanding of structure-property relationships in coordination chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Pyridin-4-yl)propane-1,2-diamine?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyridine derivatives and propane-1,2-diamine precursors. For example, reactions with 4-cyano pyridinium derivatives under basic conditions yield structurally related diamines . Another approach involves reductive amination or Schiff base formation followed by NaBH₄ reduction, as demonstrated in the synthesis of imidazolidines from propane-1,2-diamine derivatives . Optimization of reaction stoichiometry and solvent systems (e.g., ethanol or CH₂Cl₂) is critical to minimize side products.
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For example, monoclinic crystal systems (space group C2/c) with lattice parameters a = 12.431 Å, b = 12.805 Å, and c = 13.613 Å have been reported for analogous nickel-thiocyanate complexes . NMR spectroscopy (¹H/¹³C) is used to confirm proton environments and carbon connectivity, particularly for verifying the pyridinyl substituent and diamine backbone .
Q. What analytical methods ensure purity and structural integrity of this compound?
- Methodological Answer : Thin-layer chromatography (TLC) on silica-coated plates (e.g., Merck Kieselgel F254) monitors reaction progress . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and composition. For crystalline derivatives, differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) assesses phase purity .
Advanced Research Questions
Q. How does this compound participate in host-guest chemistry?
- Methodological Answer : The diamine moiety forms 1:2 host-guest complexes with carboxylic acids (e.g., 4-tert-butylbenzoic acid) via NH-O hydrogen bonding, as confirmed by ¹H/¹³C NMR titrations in CDCl₃ and CD₃OD . These interactions drive the self-assembly of trilayered supramolecular arrays, which are characterized by single-crystal X-ray diffraction to analyze packing motifs and hydrogen-bonding networks .
Q. What role does this compound play in designing metal coordination complexes?
- Methodological Answer : The diamine acts as a bidentate ligand, coordinating to transition metals (e.g., Ni²⁺) through its nitrogen atoms. For instance, [Ni(NCS)₂(C₁₇H₂₀N₄)] complexes exhibit distorted octahedral geometries, with crystallographic data revealing bond lengths and angles critical for catalytic or magnetic studies . Stability constants (log K) and spectroscopic shifts (UV-Vis, EPR) provide insights into coordination behavior .
Q. How is this compound utilized in studying metabolic pathways or as a biomarker?
- Methodological Answer : Propane-1,2-diamine (PDA), a structural analog, is a metabolite marker for propineb fungicides in plants. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies PDA residues in crops, with validation via recovery experiments and matrix-matched calibration curves . Enzymatic assays (e.g., oxidase activity) further explore its metabolic fate.
Q. What mechanistic insights exist for its reactivity in catalytic processes?
- Methodological Answer : In Stolle-type reactions, the diamine facilitates cyclization of polycyclic isatin derivatives via acid-catalyzed (e.g., p-TSA) condensation with ketones. Kinetic studies (e.g., time-resolved NMR) and isotopic labeling (²H/¹³C) elucidate proton-transfer pathways and intermediate stability .
Q. How is its antioxidant activity evaluated in biological systems?
- Methodological Answer : DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays quantify radical scavenging capacity. For metal-coordinated derivatives, electron paramagnetic resonance (EPR) detects superoxide dismutation activity, while in vitro cytotoxicity assays (e.g., MTT) assess biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
